(4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone is a chemical compound with the molecular formula C17H21N3O2 and a molecular weight of 299.374 This compound features a piperazine ring substituted with a benzyl group and an isoxazole ring substituted with two methyl groups
Preparation Methods
The synthesis of (4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone typically involves the reaction of 4-benzylpiperazine with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace the benzyl group under suitable conditions.
Scientific Research Applications
(4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
(4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone can be compared with other similar compounds, such as:
(4-Hydroxy-1-piperidinyl)(3-{[4-(phenylmethyl)-1-piperazinyl]methyl}phenyl)methanone: This compound has a similar piperazine structure but differs in the substituents on the isoxazole ring.
3,5-Dimethyl-4-isoxazolecarboxylic acid derivatives: These compounds share the isoxazole ring but have different substituents, affecting their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the benzylpiperazine and dimethylisoxazole moieties, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-16(14(2)22-18-13)17(21)20-10-8-19(9-11-20)12-15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYWCBMVUCXJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.